"2-Amino-1-(furan-2-YL)ethanone hydrochloride" fundamental properties
"2-Amino-1-(furan-2-YL)ethanone hydrochloride" fundamental properties
An In-Depth Technical Guide to 2-Amino-1-(furan-2-YL)ethanone hydrochloride: Synthesis, Properties, and Applications
Authored by: A Senior Application Scientist
Publication Date: January 17, 2026
Abstract
This technical guide provides a comprehensive overview of 2-Amino-1-(furan-2-YL)ethanone hydrochloride, a heterocyclic building block with significant potential in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from established chemical principles and data from its precursors and close structural analogs. The document details a robust synthetic pathway, predicted physicochemical and spectroscopic properties, and explores its reactivity and potential applications in drug discovery. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, drug development, and materials science.
Introduction: The Strategic Value of the Furan-Based α-Aminoketone Scaffold
The furan ring is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic pharmaceuticals. Its unique electronic and steric properties contribute to the biological activity of these molecules. When incorporated into an α-aminoketone framework, the resulting molecule, such as 2-Amino-1-(furan-2-YL)ethanone hydrochloride, becomes a versatile intermediate for the synthesis of more complex heterocyclic systems. The primary amine and the ketone functionalities offer orthogonal reactivity, allowing for selective derivatization and the construction of diverse molecular architectures. This guide will focus on the synthesis and projected properties of this valuable, yet not extensively characterized, chemical entity.
Synthesis and Mechanistic Insights
The most logical and efficient synthesis of 2-Amino-1-(furan-2-YL)ethanone hydrochloride is a two-step process commencing from the readily available 2-acetylfuran. This pathway involves an initial α-bromination followed by the conversion of the resulting α-bromoketone to the desired primary amine hydrochloride.
Step 1: α-Bromination of 2-Acetylfuran
The first step is the electrophilic substitution at the α-carbon of 2-acetylfuran to yield 2-bromo-1-(furan-2-yl)ethanone. This is a standard and well-documented transformation.
Step 2: The Delépine Reaction for Primary Amine Synthesis
The conversion of the α-bromoketone to the primary amine is effectively achieved via the Delépine reaction. This classic method offers a selective route to primary amines from alkyl halides, avoiding the over-alkylation often encountered in direct amination with ammonia.[1] The reaction proceeds by forming a quaternary ammonium salt with hexamethylenetetramine (urotropine), which is then hydrolyzed under acidic conditions to yield the primary amine hydrochloride.[2][3]
Overall Synthetic Workflow
Caption: Synthetic pathway to 2-Amino-1-(furan-2-YL)ethanone hydrochloride.
Physicochemical Properties
Direct experimental data for 2-Amino-1-(furan-2-YL)ethanone hydrochloride is not widely available. Therefore, the properties of its precursors are provided, and the properties of the final compound are estimated based on the well-characterized analog, 2-amino-1-phenylethanone hydrochloride.[4][5]
Properties of Precursors
| Property | 2-Acetylfuran | 2-Bromo-1-(furan-2-yl)ethanone | Source(s) |
| CAS Number | 1192-62-7 | 15109-94-1 | [6] |
| Molecular Formula | C₆H₆O₂ | C₆H₅BrO₂ | [6] |
| Molecular Weight | 110.11 g/mol | 189.01 g/mol | [6] |
| Appearance | Low melting solid | Brown, low-melting solid | [7] |
| Melting Point | 30 °C | 34 °C | [7] |
| Boiling Point | 168-169 °C | 227 °C | [7] |
| Density | 1.0975 g/cm³ | 1.616 g/cm³ | [7] |
Predicted Properties of 2-Amino-1-(furan-2-YL)ethanone hydrochloride
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₆H₈ClNO₂ | - |
| Molecular Weight | 161.59 g/mol | - |
| Appearance | Off-white to light brown crystalline solid | Analogy to similar aminoketone hydrochlorides |
| Melting Point | >180 °C (with decomposition) | Analogy to 2-amino-1-phenylethanone hydrochloride (194 °C dec.)[4][5] |
| Solubility | Soluble in water and polar organic solvents like ethanol and methanol. | The hydrochloride salt form enhances aqueous solubility.[8] |
| Stability | Stable under standard ambient conditions. Store in a cool, dry place. | Amine hydrochloride salts are generally stable crystalline solids.[9] |
Spectroscopic Analysis
Spectroscopic Data of 2-Bromo-1-(furan-2-yl)ethanone
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the furan ring protons and a singlet for the α-bromomethylene protons. |
| ¹³C NMR | Resonances for the furan ring carbons, the carbonyl carbon, and the α-bromomethylene carbon. |
| IR | Strong absorption for the carbonyl (C=O) group, and characteristic peaks for the furan ring. |
Predicted Spectroscopic Features of 2-Amino-1-(furan-2-YL)ethanone hydrochloride
| Technique | Predicted Features | Rationale |
| ¹H NMR | - Furan protons (δ 6.5-7.8 ppm)- Methylene protons (α to NH₃⁺) (δ ~4.5 ppm)- Broad singlet for -NH₃⁺ protons | The electron-withdrawing ammonium group will deshield the adjacent methylene protons. The ammonium protons will be a broad, exchangeable signal. |
| ¹³C NMR | - Furan carbons- Carbonyl carbon (δ ~190 ppm)- Methylene carbon (α to NH₃⁺) | The chemical shifts will be influenced by the protonation state of the amine. |
| IR (cm⁻¹) | - Broad N-H stretch (2800-3200)- Carbonyl (C=O) stretch (~1680-1700)- N-H bend (~1500-1600)- C-O and C-C stretches of the furan ring | The broad N-H stretch is characteristic of ammonium salts.[8] The carbonyl stretch will be at a typical frequency for an aryl ketone. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the free amine (m/z ~126.05) | The molecular ion of the free base is expected. |
Reactivity and Applications in Drug Discovery
The bifunctional nature of 2-Amino-1-(furan-2-YL)ethanone hydrochloride makes it a valuable synthon. The primary amine can act as a nucleophile in reactions such as acylation, alkylation, and condensation to form imines. The ketone functionality is susceptible to nucleophilic attack and can be used to construct various heterocyclic systems.
This compound is a precursor for the synthesis of:
-
Thiazoles: Reaction with thiourea or thioamides.
-
Imidazoles: Condensation with aldehydes.
-
Pyrazines: Self-condensation or reaction with other α-aminoketones.
The furan moiety is a key component in numerous approved drugs, highlighting the therapeutic potential of its derivatives.
Safety, Handling, and Storage
Safety Information for 2-Bromo-1-(furan-2-yl)ethanone
The precursor, 2-bromo-1-(furan-2-yl)ethanone, is a hazardous substance.[6]
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
Handling and Storage of 2-Amino-1-(furan-2-YL)ethanone hydrochloride
While specific toxicity data is unavailable, it should be handled with care, assuming it is a potential irritant.
-
Personal Protective Equipment: Wear gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Amine hydrochloride salts can be hygroscopic, and moisture should be avoided.[10]
Detailed Experimental Protocols
Synthesis of 2-Bromo-1-(furan-2-yl)ethanone
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-acetylfuran (1 equivalent) in a suitable solvent (e.g., diethyl ether or chloroform). Cool the solution to 0-5 °C in an ice bath.
-
Bromine Addition: Prepare a solution of bromine (1.05 equivalents) in the same solvent. Add the bromine solution dropwise to the stirred solution of 2-acetylfuran over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography.
Synthesis of 2-Amino-1-(furan-2-YL)ethanone hydrochloride (Delépine Reaction)
-
Salt Formation: Dissolve 2-bromo-1-(furan-2-yl)ethanone (1 equivalent) in chloroform. To this solution, add hexamethylenetetramine (1.1 equivalents). Stir the mixture at room temperature. The quaternary ammonium salt will precipitate out of the solution.
-
Isolation of the Salt: Collect the precipitate by filtration and wash with cold chloroform. The salt can be used in the next step without further purification.
-
Hydrolysis: Suspend the quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid. Reflux the mixture for several hours until the hydrolysis is complete (monitor by TLC).
-
Workup: After cooling, the precipitated ammonium chloride and by-products are filtered off. The filtrate is concentrated under reduced pressure to yield the crude 2-Amino-1-(furan-2-YL)ethanone hydrochloride.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
References
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